molecular formula C19H37Cl3N2O6S B611526 L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride CAS No. 58801-45-9

L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride

Cat. No. B611526
CAS RN: 58801-45-9
M. Wt: 527.92
InChI Key: KPMIWBUMRJQKIZ-GFNAYIDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-34728E (HCl) is a bioactive chemical.

Scientific Research Applications

Formation of Unsaturated Derivatives

The compound has been used as a starting material in the preparation of unsaturated derivatives in the 6-deoxyhexose series. Notable research includes the work by Baer and Chiu (1974), who explored the formation of nitroolefins through various reactions, including dehydroacetylation of diacetates and dehydrations under acetylation conditions (Baer & Chiu, 1974).

Modulation of Human 5-HT2C Receptor

This compound has been identified as a positive allosteric modulator of the human 5-HT2C receptor, which is targeted for potential anxiolytics and antiobesity drugs. The research led by Im et al. (2003) highlighted its significant role in enhancing serotonin (5-HT) binding and inducing constitutive activation of the 5-HT2C receptor (Im et al., 2003).

Antibiotic Combinations

The compound, under the name clindamycin, has been studied for its synergistic effects when combined with various antibiotics. Adam and Nawrath (1981) found that clindamycin, in combination with other antibiotics like cefoxitin and gentamicin, exhibited synergistic effects against common infectious microorganisms, indicating its potential use in clinical antibiotic therapy (Adam & Nawrath, 1981).

Oxidation by Cerium(IV) in Perchloric Acid

Badi and Tuwar (2017) conducted a study on the oxidation of clindamycin phosphate (another name for the compound) by Ceric ammonium sulfate in perchloric acid medium. This research provides insights into the reaction's kinetics and mechanism, offering valuable information for pharmaceutical applications (Badi & Tuwar, 2017).

properties

CAS RN

58801-45-9

Product Name

L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride

Molecular Formula

C19H37Cl3N2O6S

Molecular Weight

527.92

IUPAC Name

(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(2-hydroxyethyl)-4-propylpyrrolidine-2-carboxamide dihydrochloride

InChI

InChI=1S/C19H35ClN2O6S.2ClH/c1-4-5-11-8-12(22(9-11)6-7-23)18(27)21-13(10(2)20)17-15(25)14(24)16(26)19(28-17)29-3;;/h10-17,19,23-26H,4-9H2,1-3H3,(H,21,27);2*1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;;/m0../s1

InChI Key

KPMIWBUMRJQKIZ-GFNAYIDLSA-N

SMILES

CCC[C@@H]1C[C@@H](C(N[C@@H]([C@H]2O[C@@H]([C@@H]([C@H]([C@H]2O)O)O)SC)[C@@H](Cl)C)=O)N(C1)CCO.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

U-34728E (HCl);  U34728E (HCl);  U 34728E (HCl); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
Reactant of Route 5
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride

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